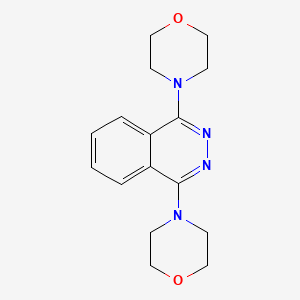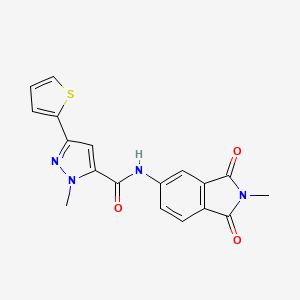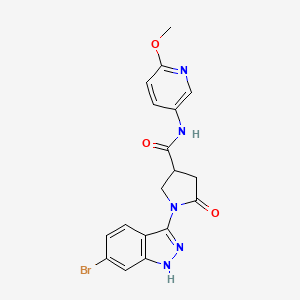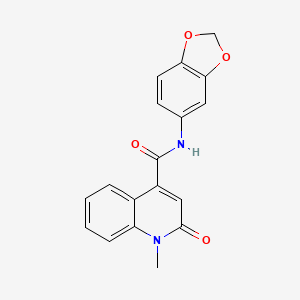
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a synthetic organic compound characterized by the presence of bromine, fluorine, and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluorophenol and 3-chloropropan-1-ol.
Ether Formation: The phenol group of 4-bromo-2,6-difluorophenol reacts with 3-chloropropan-1-ol under basic conditions to form the ether linkage.
Pyrrolidine Introduction: The intermediate product is then reacted with pyrrolidine in the presence of a suitable base to introduce the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols with modified structures.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate signaling pathways, potentially affecting cellular processes like neurotransmission or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,6-difluorophenoxy)-3-(cyclopentylamino)-2-propanol: Similar structure but with a cyclopentylamino group instead of pyrrolidinyl.
4-Bromo-2,6-difluorophenyl isocyanate: Shares the bromo and difluorophenyl groups but differs in functional groups.
Uniqueness
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
5620-64-4 |
|---|---|
Molecular Formula |
C13H16BrF2NO2 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H16BrF2NO2/c14-9-5-11(15)13(12(16)6-9)19-8-10(18)7-17-3-1-2-4-17/h5-6,10,18H,1-4,7-8H2 |
InChI Key |
RXJUEEPERKGZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(COC2=C(C=C(C=C2F)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
![(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)


![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)

![1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12162691.png)

![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)
